![molecular formula C₁₁H₉ClO₃ B1145235 Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1779572-69-8](/img/structure/B1145235.png)
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Description
“Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” is an organic compound with the molecular formula C₁₁H₉ClO₃. It is a derivative of indene , a petrochemical and a bicyclic compound .
Synthesis Analysis
The synthesis of this compound is complex. A common synthesis route includes the following steps :Molecular Structure Analysis
The molecular weight of “Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” is 224.64. The exact structure can be obtained from the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
Indane, a related compound, is usually produced by hydrogenation of indene . The reaction yields indanedione ethyl ester, which can react with sodium ions yielding a salt. This can be reversed by adding an aqueous solution of hydrochloric acid .Physical And Chemical Properties Analysis
“Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” appears as a white to light yellow crystal or solid . It is slightly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dichloromethane . The melting point is approximately 82-84°C .Scientific Research Applications
Organic Synthesis
This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It plays a crucial role in the synthesis of various complex organic compounds.
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . This compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Synthesis of Quinolone Derivatives
Quinolone is a privileged scaffold in medicinal chemistry, and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . This compound can be used in the synthesis of 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
Biological and Clinical Applications
Derivatives of indole, which can be synthesized using this compound, are of wide interest because of their diverse biological and clinical applications . They play a main role in cell biology and show various biologically vital properties .
Synthesis of Heterocycles
This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .
Pharmaceutical Research
Given its role in the synthesis of biologically active compounds, this compound is of significant interest in pharmaceutical research. It can be used to develop new drugs with potential applications in treating various diseases .
properties
IUPAC Name |
methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPWBKHHXIDMEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
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